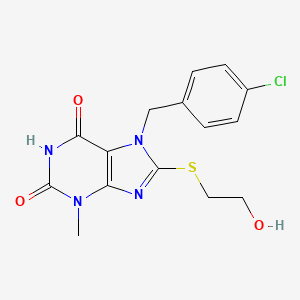

7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This purine-dione derivative features a 4-chlorobenzyl group at position 7, a (2-hydroxyethyl)thio substituent at position 8, and a methyl group at position 2. Its molecular formula is C₁₅H₁₆ClN₄O₃S (monoisotopic mass: ~350.06 Da), with the hydroxyethylthio moiety enhancing hydrophilicity compared to alkylthio analogs .

Properties

IUPAC Name |

7-[(4-chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O3S/c1-19-12-11(13(22)18-14(19)23)20(15(17-12)24-7-6-21)8-9-2-4-10(16)5-3-9/h2-5,21H,6-8H2,1H3,(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVZXOSCIZUPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCO)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the purine core.

Attachment of the Hydroxyethylthio Group: The hydroxyethylthio group is added through a thiol-ene reaction, where a hydroxyethyl thiol reacts with an alkene precursor.

Methylation: The final step involves the methylation of the purine ring, typically using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of 7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the chlorobenzyl group, converting it to a benzyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on various biochemical pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Position 8 Substitution: Thioether Variations

The nature of the position 8 substituent critically influences electronic properties and bioactivity.

Key Observations :

Position 7 Substitution: Chlorobenzyl vs. Other Groups

The 4-chlorobenzyl group at position 7 is a common motif in purine-dione derivatives.

Key Observations :

Electronic and Steric Effects

- Steric Hindrance : Bulkier substituents at position 8 (e.g., biphenyl-styryl in Compound 20, ) reduce enzymatic metabolism but may limit membrane permeability .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s hydroxyethylthio group can be introduced via nucleophilic substitution, similar to methods in .

- Biological Potential: Analogs with hydroxyalkylthio groups (e.g., M4 in ) show promise in balancing solubility and target engagement, suggesting the target compound may exhibit favorable ADME properties .

Biological Activity

7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its unique structure incorporates a chlorobenzyl group and a hydroxyethylthio group, which may contribute to its biological activity. This compound has garnered interest in various fields, particularly for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 350.9 g/mol. The InChI representation is as follows:

The biological activity of 7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with specific enzymes and molecular targets. The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating various biochemical pathways. This mechanism can lead to significant effects on cellular processes such as proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties:

Studies have shown that derivatives of purine compounds can inhibit cancer cell growth. For instance, compounds similar to 7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine have demonstrated efficacy against various cancer cell lines including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these activities are critical in determining the potency of the compound.

Table 1: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.39 |

| NCI-H460 | 0.46 |

| HeLa | 7.01 |

| SF-268 | 31.5 |

2. Anti-inflammatory Effects:

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.

3. Antioxidant Activity:

Preliminary studies indicate that this compound possesses antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of purine compounds related to 7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine. These derivatives were tested in vitro against multiple cancer cell lines:

Case Study Summary:

Researchers synthesized several analogs and assessed their cytotoxic effects using MTT assays. The results indicated that modifications in the chlorobenzyl and hydroxyethylthio groups significantly influenced the anticancer activity.

Table 2: Summary of Case Study Findings

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A (similar structure) | MCF-7 | 0.39 | Strong inhibition |

| Compound B (modified chlorobenzyl) | NCI-H460 | 0.46 | Moderate inhibition |

| Compound C (hydroxyethyl variant) | HeLa | 7.01 | Lower activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.